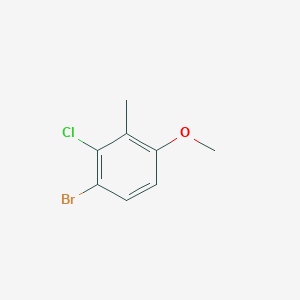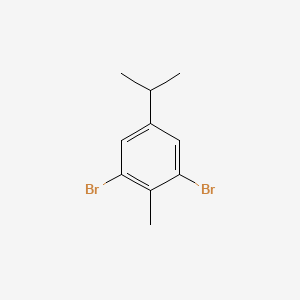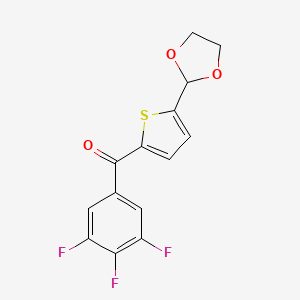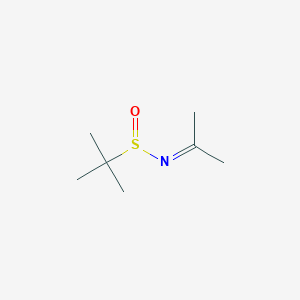
4-Bromo-3-chloro-2-methylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-2-methylanisole is a chemical compound with the CAS Number: 1155264-58-6 . It has a molecular weight of 235.51 .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Bromo-2-methylanisole, involves the bromination of o-methylanisole (2-methylanisole) . It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br 3] and an activated aromatic compound .Physical And Chemical Properties Analysis
4-Bromo-3-chloro-2-methylanisole is a liquid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis of Other Compounds
“4-Bromo-3-chloro-2-methylanisole” can be used as a starting material in the synthesis of other compounds. For instance, it may be used in the synthesis of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. While specific applications are not mentioned in the sources, the related compound “2-Bromo-4-methylanisole” has been used in the synthesis of 1,6-bis (2-hydroxy-5-methylphenyl)pyridine (H 2 mdppy) , 1,8-dimethoxy-4-methylanthraquinone , and ethyl 2- (2-methoxy-5-methylphenyl)-2-methyl-4-oxocyclopentanecarboxylate . It’s possible that “4-Bromo-3-chloro-2-methylanisole” could have similar applications.
Synthesis of Sesquiterpene
“2-Bromo-4-methylanisole” has been used as a starting material in the multi-step synthesis of sesquiterpene (±)-herbertenolide . Given the structural similarities, “4-Bromo-3-chloro-2-methylanisole” might also be used in similar processes.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-chloro-4-methoxy-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGSWHETRQVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-methoxy-3-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)



![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)





![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)